![molecular formula C22H24N2O4 B2402585 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-57-8](/img/structure/B2402585.png)
5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazoles are a type of organic compound in the azole family, which also includes oxazoles, thiazoles, and imidazoles . They are five-membered heterocyclic compounds, meaning they have a ring structure with five atoms, including one oxygen atom and one nitrogen atom . The specific compound you mentioned seems to have additional functional groups attached to the isoxazole ring, including a butyl group, a phenyl group, and a methoxyphenyl group.
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition reactions . In these reactions, a nitrile oxide (a type of 1,3-dipole) reacts with an alkene or alkyne to form the isoxazole ring . The specific synthesis of your compound would likely involve the appropriate precursors for the additional functional groups.Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The additional functional groups in your compound would be attached to this ring at specific positions.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The specific reactions that your compound could undergo would depend on the additional functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Isoxazoles are generally stable compounds . They are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be important for interactions with biological targets .Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials Development
One significant application of related compounds is in the development of optoelectronic materials. For instance, derivatives of diketopyrrolopyrrole (DPP), which share structural similarities with the specified compound, have been synthesized for potential use in organic optoelectronic devices. These derivatives demonstrate promising optical properties, such as strong fluorescence and high electron mobility, which are essential for enhancing the performance of devices like polymer solar cells (Lin Hu et al., 2015).
Synthesis and Characterization of Novel Derivatives
Research efforts have also focused on synthesizing and characterizing novel derivatives for various applications. For example, the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions has been explored. These compounds have shown potential applications in the synthesis of novel organic materials due to their unique photophysical properties, including gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength of substituents (Guan-qi Zhang et al., 2014).
Electrochemical Applications
The electrochemical polymerization of derivatives has been studied, highlighting the influence of substitution patterns on optical and electronic properties. Such research is crucial for understanding how these compounds can be tailored for specific uses in electronic devices. For example, polymers derived from DPP with different substituent groups have shown varying optical and electronic properties, which could be leveraged in designing materials with low oxidation potential and reversible electrochromic properties (Kai A. I. Zhang et al., 2009).
Corrosion Inhibition
Additionally, derivatives of 1H-pyrrole-2,5-dione, a structural motif related to the specified compound, have been evaluated as corrosion inhibitors for carbon steel in acidic media. This application underscores the potential of such compounds in industrial applications where corrosion resistance is critical (A. Zarrouk et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-butyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-14-23-21(25)18-19(15-10-12-17(27-2)13-11-15)24(28-20(18)22(23)26)16-8-6-5-7-9-16/h5-13,18-20H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCAMJBHIZKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

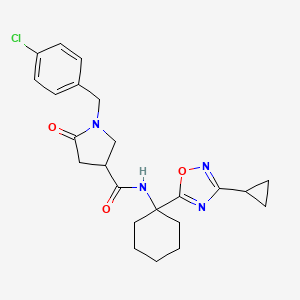
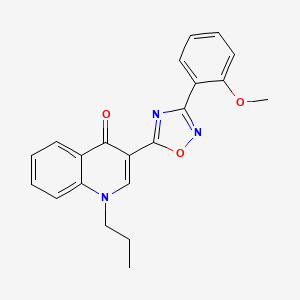
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)
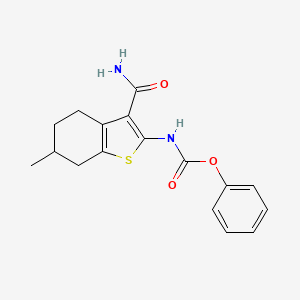
![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)
![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2402510.png)
![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)
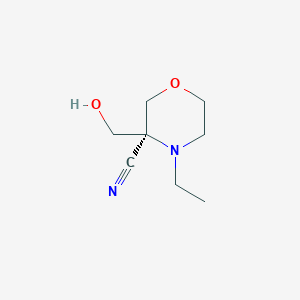

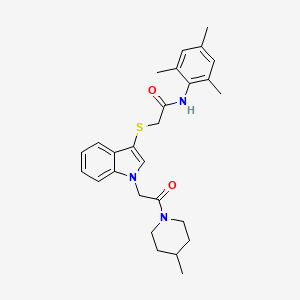

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2402520.png)